molecular formula C7H6N4O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No. B611382
CAS RN: 27314-97-2
M. Wt: 178.15
InChI Key: ORYDPOVDJJZGHQ-UHFFFAOYSA-N
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Description

Tirapazamine, also known as SR-4233, is an experimental anticancer drug that is activated in hypoxic conditions . This activation is very useful as this hypoxic state is found in human solid tumors in a common phenomenon known as tumor hypoxia . Tirapazamine is solely activated in those hypoxic areas of solid tumors .


Synthesis Analysis

While specific details on the synthesis of Tirapazamine were not found in the search results, it’s worth noting that Tirapazamine and its derivatives were synthesized as described in various studies .


Molecular Structure Analysis

Tirapazamine has a molecular weight of 178.151 and a chemical formula of C7H6N4O2 . The electronic properties of Tirapazamine have been studied in vacuum, micro-hydrated from one up to three molecules of water and embedded in a continuum of water .


Chemical Reactions Analysis

Tirapazamine’s selective behavior is often directly linked to the abundance of O2 . It has been observed that Tirapazamine primarily produces hydroxyl or benzotriazinyl radicals as the DNA damaging reactive species .


Physical And Chemical Properties Analysis

Tirapazamine possesses unique optical properties: the visible red-shift of UV–Vis spectra is obtained in pH 12 and above, although these spectra remain relatively unchanged over a pH range of 4–10 . The visible absorption maximum is strongly dependent on solvent polarity .

Scientific Research Applications

Tirapazamine has been observed to cause vascular dysfunction in HCT-116 tumor xenografts, leading to extensive and permanent vascular dysfunction, which may contribute to its activity in vivo by affecting tumor vasculature (Huxham et al., 2006).

Additionally, Tirapazamine can interrupt cell cycle progression and induce apoptosis, showing cytotoxic effects under aerobic conditions as well (Lin, Ho, & Yang, 1996).

Research also indicates that Tirapazamine causes oxidative DNA base damage, potentially contributing to its cytotoxicity by generating poorly repaired, potentially cytotoxic DNA base lesions (Birincioglu et al., 2003).

In clinical trials, Tirapazamine has been evaluated for its efficacy and safety in combination with radiation therapy and cisplatin in treating glioblastoma multiforme, although no significant survival advantage was observed (Del Rowe et al., 2000).

Moreover, studies show that Tirapazamine, combined with cisplatin, exhibits synergistic antitumor activity, enhancing the anti-tumor efficacy against previously untreated, advanced non-small cell lung cancer (Miller et al., 1997).

Future Directions

Tirapazamine has had only limited effectiveness in clinical trials, but it has been used as a lead compound to develop a number of newer compounds with improved anti-cancer properties . A new clinical phase I trial of Tirapazamine combined with embolization in liver cancer has been received in June, 2014 .

properties

IUPAC Name

1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-11(13)6-4-2-1-3-5(6)10(7)12/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYDPOVDJJZGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin.
Record name Tirapazamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04858
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tirapazamine

CAS RN

27314-97-2
Record name Tirapazamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27314-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tirapazamine [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirapazamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04858
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3-Amino-1,2,4-benzotriazine-1,4-dioxide
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Record name TIRAPAZAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UD32YR59G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred mixture containing 9.5 kg (69.8 moles) of benzofuroxan and 21.3 kg (139.9 moles) of DBU was added a solution containing 5.8 kg (138.0 moles) of cyanamide in 2.7 kg of acetonitrile while maintaining the temperature at 15-25° C. After stirring for 67 hours at 20-25° C. the reaction mixture was diluted with 48 kg of acetonitrile and cooled to 0-10° C. To the cooled mixture was added 8.5 kg (141.5 moles) of acetic acid while maintaining the temperature at 5-15° C. After stirring for 46 hours at 5-10° C., the precipitated product was collected by filtration and washed with acetonitrile (2×15 kg). The resulting solid was suspended in 20 kg of water, stirred for 40 minutes, filtered and the filter cake washed with 10 kg of water. The collected solid was resuspended in 20 kg of water, stirred for 45 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was suspended in 29 kg of water and to the suspension was added 8.7 kg (90.5 moles) of methanesulfonic acid. The mixture was stirred at 40-50° C. until dissolution was complete. The resulting solution was added to a solution containing 9.2 kg (112.2 moles) of sodium acetate in 49 kg of water and stirred at 10-25° C. for 1.5 hours. The precipitated product was collected by filtration and washed with 10 kg of water. The collected product was suspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was resuspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The product obtained was dried to constant weight at 50-55° C. to give 4.6 kg of tirapazamine.
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
21.3 kg
Type
reactant
Reaction Step One
Quantity
5.8 kg
Type
reactant
Reaction Step Two
Quantity
2.7 kg
Type
solvent
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Three
Quantity
8.7 kg
Type
reactant
Reaction Step Four
Quantity
9.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
49 kg
Type
solvent
Reaction Step Five
Quantity
48 kg
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred mixture containing 1.000 kg (7.347 moles) of benzofuroxan and 2.237 kg (14.694 moles) of DBU was added a solution containing 618 g (14.694 moles) of cyanamide in 380 ml of acetonitrile while maintaining the temperature below 25° C. After stirring for 48 hours at 20-25° C. the reaction mixture was dilute with 6.620 liters of acetonitrile and cooled below 15° C. To the cooled mixture was added 882 g (14.694 moles) of acetic acid while maintaining the temperature below 15° C. After stirring overnight at 5-10° C. the precipitated product was collected by filtration and washed with acetonitrile (2×2 liters). The resulting solid was suspended in 2 liters of water, stirred about 30 minutes until a homogeneous suspension was obtained, and then filtered. The collected solid was resuspended in 2 liters of water, stirred for 20-30 minutes and filtered. The solid collected was dried to constant weight under vacuum at 50-55° C. to give 506.6 g of tirapazamine.
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
882 g
Type
reactant
Reaction Step Three
Quantity
6.62 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

More particularly, benzofuroxan is reacted with a stoichiometric excess of cyanamide in the presence of an organic base in a non-aqueous medium at about room temperature. When the reaction is complete the reaction mixture is treated with an organic acid to give tirapazamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Citations

For This Compound
7,940
Citations
JM Brown - British journal of cancer, 1993 - nature.com
SR 4233 (3-amino-1, 2, 4-benzotriazine 1, 4-dioxide, WIN 59075, tirapazamine) is the lead compound in a new class of bioreductive anticancer drugs, the benzotriazine di-N-oxides. It is …
Number of citations: 475 www.nature.com
L Marcu, I Olver - Current clinical pharmacology, 2006 - ingentaconnect.com
… such as tirapazamine. The present review covers the history of tirapazamine from preclinical … of radiation and cisplatin when combined with tirapazamine are also discussed. There is …
Number of citations: 128 www.ingentaconnect.com
SB Reddy, SK Williamson - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… cytotoxin tirapazamine (TPZ) in non-small cell lung cancer (NSCLC), head and neck cancer, metastatic melanoma, and other solid tumors have yielded promising results . Tirapazamine …
Number of citations: 172 www.tandfonline.com
M Birincioglu, P Jaruga, G Chowdhury… - Journal of the …, 2003 - ACS Publications
… is an important cellular target for tirapazamine; however, the … are designed to characterize tirapazamine-mediated damage to … base damage mediated by tirapazamine. A multiplicity of …
Number of citations: 111 pubs.acs.org
J Von Pawel, R von Roemeling… - Journal of Clinical …, 2000 - ascopubs.org
… The tirapazamine-plus-cisplatin regimen was associated with mild to moderate adverse … to tirapazamine. CONCLUSION: The CATAPULT I study shows that tirapazamine enhances the …
Number of citations: 364 ascopubs.org
D Rischin, RJ Hicks, R Fisher, D Binns… - Journal of Clinical …, 2006 - ascopubs.org
… 7 weeks) plus either tirapazamine and cisplatin in weeks 1, 4, and 7 and tirapazamine alone in weeks 2 … observation that tirapazamine acts by specifically targeting hypoxic tumor cells. …
Number of citations: 573 ascopubs.org
G Ara, CN Coleman, BA Teicher - Cancer letters, 1994 - Elsevier
SR-4233 (Tirapazamine) is a hypoxic cell selective cytotoxic agent currently in Phase I clinical trial. Although SR-4233 is selectively cytotoxic toward hypoxic cells some cytotoxicity …
Number of citations: 21 www.sciencedirect.com
D Rischin, L Peters, R Hicks, P Hughes… - Journal of Clinical …, 2001 - ascopubs.org
… doses, but the week 5 and week 6 tirapazamine doses were omitted. This resulted in less … by omitting tirapazamine in weeks 5 and 6. The combination of tirapazamine, cisplatin, and …
Number of citations: 248 ascopubs.org
D Rischin, LJ Peters, B O'Sullivan, J Giralt, R Fisher… - 2008 - academia.edu
… Promising results in a randomized phase II trial with the hypoxic cytotoxin tirapazamine (TPZ) combined with cisplatin (CIS) and radiation led to this phase III trial. … Dorie MJ, Menke D …
Number of citations: 401 www.academia.edu
D Rischin, L Peters, R Fisher, A Macann… - Journal of Clinical …, 2005 - pfeifer.phas.ubc.ca
… In recent years, a conceptually new approach to tumor hypoxia has been developed using tirapazamine, a drug that is preferentially cytotoxic to hypoxic cells. Preclinical studies have …
Number of citations: 288 pfeifer.phas.ubc.ca

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